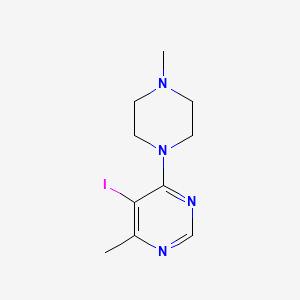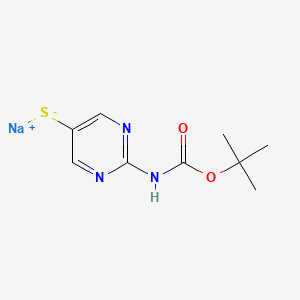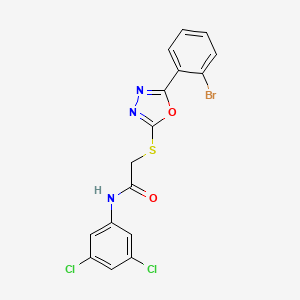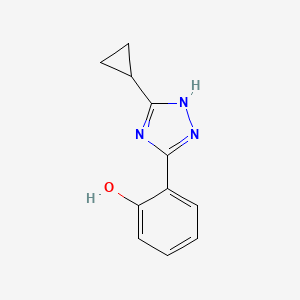![molecular formula C9H15N3O4 B11780992 (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸は、窒素を含む複素環式化合物である1,2,3-トリアゾール類に属する化合物です。これらの化合物は、さまざまな化学反応における安定性と汎用性で知られています。トリアゾール環の存在は、化合物に独自の特性を付与し、医薬品化学、有機合成、材料科学など、さまざまな分野で価値あるものとなっています。
準備方法
合成経路と反応条件
(4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸の合成は、一般的に、クリック反応としても知られる銅(I)触媒によるアジド-アルキン環状付加(CuAAC)反応を含みます。この反応は非常に効率的で位置選択性が高く、1,2,3-トリアゾールの生成につながります。 一般的な手順は、硫酸銅やアスコルビン酸ナトリウムなどの銅(I)触媒の存在下、アジドとアルキンを穏やかな条件下で反応させることを含みます .
工業生産方法
工業的な設定では、(4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸の生産は、連続フローリアクターを使用してスケールアップすることができます。 これらのリアクターは、温度、圧力、反応物の濃度などの反応条件を正確に制御することができ、最終生成物の収率と純度が向上します .
化学反応の分析
反応の種類
(4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実施することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
(4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸は、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な治療効果を持つ生物活性化合物の開発に用いられます。
医学: 抗ウイルス、抗菌、抗がん特性について研究されています。
作用機序
(4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸の作用機序は、特定の分子標的との相互作用を含みます。トリアゾール環は、酵素や受容体などの生体高分子と水素結合を形成し、π-πスタッキング相互作用を行うことができます。 これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
1,2,4-トリアゾール: 安定性と反応性が類似した別のトリアゾール誘導体です。
1,2,3-トリアゾール: (4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸の母体化合物です。
ベンゾトリアゾール: 腐食抑制や写真に用いられるトリアゾール誘導体.
独自性
(4-ジエトキシメチル-[1,2,3]トリアゾール-1-イル)酢酸は、他のトリアゾール誘導体に比べて、溶解性と反応性を高めるジエトキシメチル基の存在により、ユニークです。 これは、高い反応性と溶解性を必要とする用途で特に価値があります .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
2-(4-Methyl-1H-1,2,3-triazol-1-yl)acetic acid: A similar compound with a methyl group instead of a diethoxymethyl group.
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetic acid: A compound with a phenyl group, offering different electronic properties.
Uniqueness
2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the diethoxymethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
特性
分子式 |
C9H15N3O4 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
2-[4-(diethoxymethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-5-12(11-10-7)6-8(13)14/h5,9H,3-4,6H2,1-2H3,(H,13,14) |
InChIキー |
HOXDTZITCCBCOI-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CN(N=N1)CC(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)

![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)


![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)




![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)



